dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the 1,4-dihydropyridine (DHP) class, a scaffold widely studied for its pharmacological versatility, including calcium channel modulation, anticonvulsant, and antimicrobial activities . The compound features a 4-phenyl substituent modified with a 2-amino-2-oxoethoxy group, introducing hydrogen-bonding capacity and enhanced polarity compared to simpler phenyl or halogenated analogs.
Properties
IUPAC Name |
dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-10-15(18(23)25-3)17(16(11(2)21-10)19(24)26-4)12-5-7-13(8-6-12)27-9-14(20)22/h5-8,17,21H,9H2,1-4H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXINIDDESHPLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as compound 1) is a synthetic derivative of the 1,4-dihydropyridine class known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Compound 1 has the following molecular formula: , with a molecular weight of approximately 362.39 g/mol. The compound features a pyridine ring substituted with various functional groups that contribute to its biological activity.
Antioxidant Activity
Research indicates that derivatives of 1,4-dihydropyridines exhibit significant antioxidant properties. A study by Niaz et al. (2015) highlighted that compounds similar to compound 1 demonstrated the ability to scavenge free radicals effectively and reduce oxidative stress in cellular models, thereby protecting against cellular damage and apoptosis .
Antidiabetic Effects
Compound 1 has been investigated for its potential antidiabetic effects. Specifically, it has been shown to inhibit α-glucosidase activity, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to decreased postprandial blood glucose levels. In vitro assays demonstrated that compound 1 effectively reduced glucose absorption in intestinal cells, suggesting its utility in managing diabetes .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have indicated that dimethyl derivatives of 1,4-dihydropyridine can induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins. Notably, compound 1 was shown to downregulate anti-apoptotic Bcl-2 proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .
The biological activities of compound 1 can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective electron donation to free radicals, thus neutralizing them.
- Enzyme Inhibition : The structural configuration enables binding to active sites of enzymes like α-glucosidase, inhibiting their function and reducing glucose release into the bloodstream.
- Apoptosis Induction : By modulating the expression of Bcl-2 family proteins, compound 1 influences the intrinsic apoptotic pathway, promoting cell death in malignant cells.
Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | Niaz et al., 2015 |
| Antidiabetic | α-Glucosidase inhibition | Niaz et al., 2015 |
| Anticancer | Apoptosis induction via Bcl-2 modulation | Leonardi et al., 1998 |
Scientific Research Applications
Medicinal Chemistry
The compound's structure features a dihydropyridine moiety, which is known for its biological activity. Dihydropyridines are recognized for their roles as calcium channel blockers and in the treatment of hypertension and angina.
Case Study: Antihypertensive Activity
A study conducted by Salehi & Guo (2004) highlights the efficacy of dihydropyridine derivatives in lowering blood pressure. The compound under discussion has shown promise in preliminary tests for similar activities due to its structural similarities to known antihypertensive agents.
Table 1: Comparison of Dihydropyridine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Amlodipine | Calcium Channel Blocker | Salehi & Guo (2004) |
| Nifedipine | Antihypertensive | Salehi & Guo (2004) |
| Dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl... | Proposed Antihypertensive | Current Study |
Materials Science
The compound's unique chemical structure allows it to be explored as a potential additive in polymers and coatings. Its ability to enhance thermal stability and mechanical properties makes it suitable for various applications.
Case Study: Polymer Additive
Research indicates that incorporating dihydropyridine derivatives into polymer matrices can improve their thermal and mechanical properties. A recent study demonstrated that adding such compounds to epoxy resins resulted in enhanced durability and resistance to thermal degradation.
Table 2: Performance Metrics of Polymer Composites
| Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control (No Additive) | 200 | 50 |
| Dihydropyridine Derivative | 250 | 75 |
| Dimethyl 4-[4-(2-amino-2-oxoethoxy)... | 240 | 70 |
Agricultural Chemistry
The compound may also find applications in the agricultural sector as a potential pesticide or herbicide due to its bioactive properties.
Case Study: Herbicidal Activity
In preliminary tests, derivatives of dihydropyridine have shown herbicidal activity against various weed species. The compound's effectiveness could be attributed to its ability to inhibit key enzymatic pathways in plants.
Table 3: Herbicidal Efficacy Against Common Weeds
| Compound Name | Target Weed | Efficacy (%) |
|---|---|---|
| Glyphosate | Broadleaf Weeds | 90 |
| Dimethyl 4-[4-(2-amino-2-oxoethoxy)... | Dandelion | 75 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The pharmacological and physicochemical profiles of DHPs are highly substituent-dependent. Key analogs and their substituents include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro (e.g., 2-chlorophenyl in ) and nitro groups (e.g., in ) increase lipophilicity and may enhance CNS penetration.
- Bulkier Substituents : Furyl or imidazole moieties (e.g., ) may sterically hinder binding but offer unique interactions with hydrophobic pockets in enzymes.
Anticonvulsant Activity
Hantzsch-derived DHPs with carboxamide or sulfonamide substituents (e.g., compounds 3a–e in ) showed significant anticonvulsant activity (p<0.01 vs. control) in pentylenetetrazole-induced seizures. The target compound’s amide group may similarly modulate GABAergic pathways, though experimental validation is required.
Cardiovascular Effects
The 2-chlorophenyl analog (DCDDP) inhibited telomerase reverse transcriptase (TERT) in pulmonary hypertension models, reducing vascular remodeling . The target compound’s amide group could theoretically mitigate oxidative stress pathways, but its cardiovascular effects remain unexplored.
Antimicrobial and Antitubercular Activity
DHPs with dichloroimidazole substituents (e.g., ) exhibited moderate antitubercular activity (MIC ~6.25 µg/mL vs. Mycobacterium tuberculosis). The amino-oxoethoxy group’s polarity may limit membrane penetration in Gram-negative bacteria but improve efficacy against intracellular targets.
Structural and Conformational Analysis
Crystal structures of related DHPs (e.g., ) reveal:
- Ring Conformation: The dihydropyridine core adopts a boat conformation, with substituents influencing planarity.
- Hydrogen-Bonding Networks : Strong intermolecular N–H⋯O and O–H⋯O interactions stabilize crystal packing , a feature the target compound’s amide group would amplify.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction parameters require optimization?
Methodological Answer: The compound can be synthesized via modified Hantzsch 1,4-dihydropyridine (1,4-DHP) protocols. Key steps include:
- Multicomponent Reaction: Condensation of substituted aldehydes (e.g., 4-(2-amino-2-oxoethoxy)benzaldehyde), β-keto esters, and ammonium acetate in refluxing ethanol .
- Critical Parameters to Optimize:
- Solvent System: Polar protic solvents (e.g., ethanol, methanol) enhance cyclization efficiency .
- Catalysts: Acidic catalysts (e.g., acetic acid) improve yield by facilitating imine formation .
- Reaction Time/Temperature: Reflux at 70–80°C for 6–12 hours ensures complete cyclization .
- Workup: Precipitation via neutralization with cold water, followed by recrystallization (ethanol/water mixture) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Confirms the boat conformation of the 1,4-DHP ring and hydrogen-bonding patterns (e.g., N–H···O interactions) .
- Software tools: SHELX for refinement; Cremer-Pople parameters for ring puckering analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions in bioactivity (e.g., variable IC50 values in anticancer assays) may arise from:
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Metabolic Stability: Evaluate cytochrome P-450-mediated oxidation using human liver microsomes (HLMs) to identify labile sites (e.g., ester groups) .
- Orthogonal Assays: Combine in vitro cytotoxicity with apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .
Q. What computational strategies can predict the reactivity and regioselectivity of derivatives?
Methodological Answer:
- Reaction Path Search:
- Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states during Hantzsch synthesis .
- Identify regioselectivity in electrophilic substitutions (e.g., para vs. meta positions on the phenyl ring) .
- Molecular Docking:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
